RAGE antagonist peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The RAGE antagonist peptide, also known as RAP, is an antagonist for the receptor for advanced glycation end products (RAGE) . It has been shown to control the biological activity of RAGE . RAP can block the activation of RAGE mediated by several ligands, including HMGB-1, S100P, and S100A4 . It has demonstrated anti-tumor and anti-inflammatory activities .

Synthesis Analysis

The synthesis of RAGE antagonist peptide involves the design and creation of small antagonistic peptides derived from S100P . These peptides were tested for their ability to inhibit RAGE binding . The most effective peptide was found to inhibit the interaction of S100P, S100A4, and HMGB-1 with RAGE at micromolar concentrations .Molecular Structure Analysis

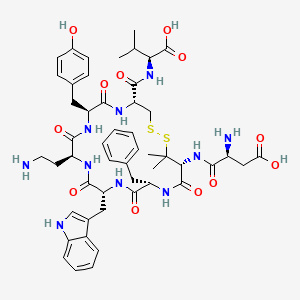

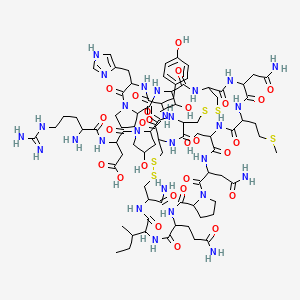

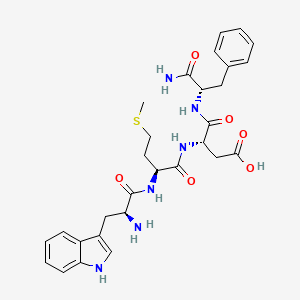

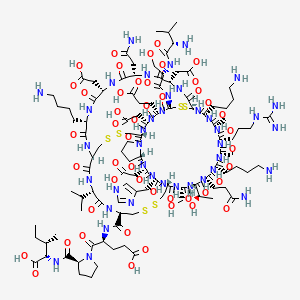

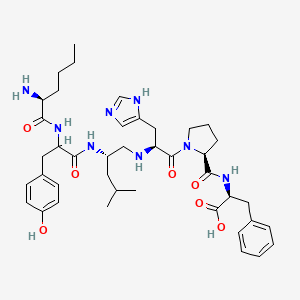

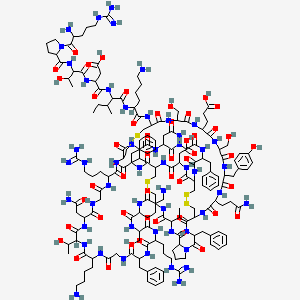

The empirical formula of RAGE antagonist peptide is C57H101N13O17S, and its molecular weight is 1272.55 . The sequence of the peptide is ELKVLMEKEL .Chemical Reactions Analysis

The RAGE antagonist peptide is designed to prevent RAGE from binding with several of its most important ligands, including HMGB-1, S100P, and S100A4 . This blocking action disrupts the activation of RAGE, thereby inhibiting certain cellular responses .Physical And Chemical Properties Analysis

The RAGE antagonist peptide is a solid substance that is soluble in water up to 5 mg/mL . It is recommended to be stored at -20°C in a dry, sealed condition .Wissenschaftliche Forschungsanwendungen

Treatment of Diabetes Mellitus

RAGE and its ligands stimulate the activations of diverse pathways, such as p38MAPK, ERK1/2, Cdc42/Rac, and JNK, and trigger cascades of diverse signaling events that are involved in a wide spectrum of diseases, including diabetes mellitus .

Management of Inflammatory Diseases

The targeted inhibition of RAGE or its ligands is considered an important strategy for the treatment of chronic inflammatory diseases .

Treatment of Vascular Diseases

RAGE and its ligands are involved in the pathogenesis of various vascular diseases. Therefore, RAGE antagonist peptides could be used in the treatment of these conditions .

Management of Neurodegenerative Diseases

RAGE and its ligands are also involved in the pathogenesis of neurodegenerative diseases. Thus, RAGE antagonist peptides could be used in the management of these conditions .

Cancer Treatment

RAGE and its ligands are involved in the pathogenesis of cancer. Therefore, RAGE antagonist peptides could be used in cancer treatment .

Development of Small-Molecule RAGE Antagonists

RAGE represents an attractive drug target for age-related diseases. The development of small-molecule RAGE antagonists is an area of research that has experienced a slowdown in recent years .

Treatment of Atherothrombosis

RAGE and its ligands are involved in the pathogenesis of atherothrombosis. Therefore, RAGE antagonist peptides could be used in the treatment of this condition .

Inhibition of Tumor Growth and Metastasis

RAGE antagonist peptide has been shown to inhibit the growth and metastasis of rat glioma tumors .

Zukünftige Richtungen

The RAGE antagonist peptide shows promise as a tool for the investigation of RAGE function and as an in vivo treatment for RAGE-related disorders . With the development of RAGE-targeting agents, such as small molecules, aptamers, and RAGE antagonist peptides, in recent years, it has become possible to inhibit RAGE activity without any adverse effects . Therefore, this peptide should be useful for the study of RAGE in various diseases .

Eigenschaften

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H101N13O17S/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCWJIBXKJZZLN-RBQIHDOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H101N13O17S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1272.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RAGE antagonist peptide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Ala107]-MBP (104-118)](/img/structure/B612396.png)